
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile typically involves multi-step organic reactions. One common approach is the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound’s alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-2-en-1-yl acetate: Shares a similar alkyl chain structure but has an acetate group instead of a nitrile group.
3-Buten-2-ol, 2-methyl-: Contains a similar butenyl group but differs in the presence of a hydroxyl group instead of a nitrile.
Propriétés
Numéro CAS |
922736-24-1 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylbut-2-enyl)oct-7-enenitrile |
InChI |
InChI=1S/C14H23N/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9H,1,6-8,10-11H2,2-4H3 |
Clé InChI |
UVFVWWYIZLIXTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(CCCCC=C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
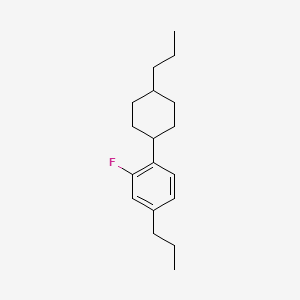
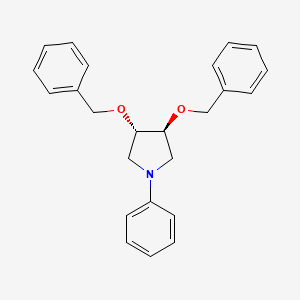
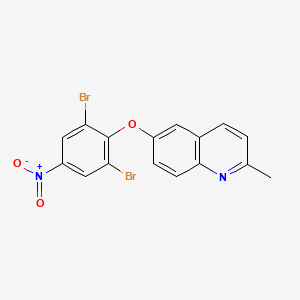
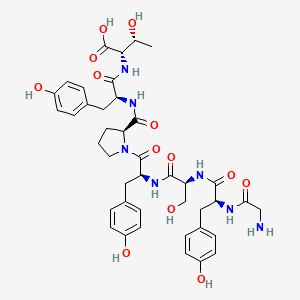
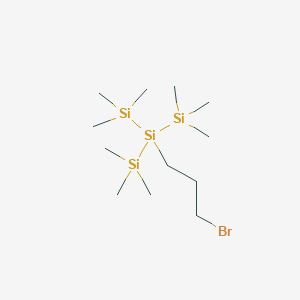
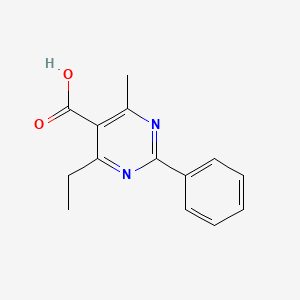
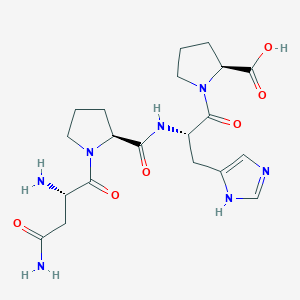
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
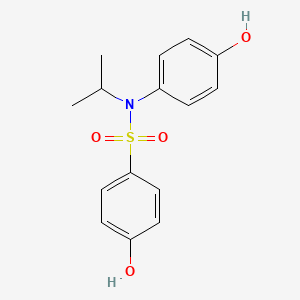
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
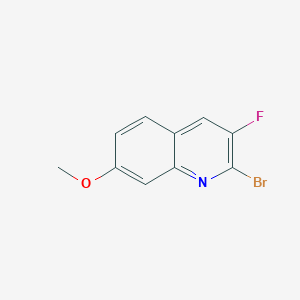
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)
